2-Oxocyclohexane-1-sulfonyl fluoride
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Overview
Description
2-Oxocyclohexane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO3S. It is characterized by a cyclohexane ring with a ketone (oxo) group at the second position and a sulfonyl fluoride group at the first position. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxocyclohexane-1-sulfonyl fluoride can be synthesized through several methods. One common method involves starting from 2-oxocyclohexane-1-aldehyde, which undergoes a series of chemical reactions to form the desired compound . Another approach involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phase transfer catalysts and specific reagents to facilitate the reaction. For example, the use of potassium fluoride (KF) and 18-crown-6-ether in acetonitrile has been reported to improve the efficiency of the synthesis . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxocyclohexane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The ketone group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), sulfuryl fluoride gas (SO2F2), and other fluorosulfonylating reagents . These reactions are typically carried out under mild conditions to ensure selectivity and high yields.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction reactions can produce different ketone or alcohol derivatives.
Scientific Research Applications
2-Oxocyclohexane-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-oxocyclohexane-1-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with specific amino acids or proteins, leading to the modification or inhibition of their activity . This reactivity makes it a valuable tool in chemical biology and drug discovery.
Comparison with Similar Compounds
2-Oxocyclohexane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
Cyclohexanesulfonyl fluoride: Similar in structure but lacks the ketone group, making it less reactive in certain chemical reactions.
2-Nitrobenzenesulfonyl fluoride: Contains a nitro group instead of a ketone group, leading to different reactivity and applications.
Sulfuryl fluoride: A gas used in similar reactions but with different physical properties and reactivity.
The uniqueness of this compound lies in its combination of a ketone and sulfonyl fluoride group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-oxocyclohexane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLLXGWXKUJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137643-56-0 |
Source
|
Record name | 2-oxocyclohexane-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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